molecular formula C22H21BrN2O3S B2919804 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide CAS No. 1286718-87-3

6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide

Cat. No.: B2919804
CAS No.: 1286718-87-3
M. Wt: 473.39
InChI Key: TTWZVALDEMQZMS-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate from the previous step and 4-phenylbutan-2-amine.

    Reaction Conditions: This step may involve reductive amination using a reducing agent like sodium triacetoxyborohydride in a solvent such as methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors to control reaction conditions more precisely and the implementation of purification techniques such as recrystallization or chromatography.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide typically involves multiple steps:

  • Formation of the Bromophenyl Sulfonyl Intermediate

      Starting Materials: 4-bromophenyl sulfonyl chloride and an appropriate base (e.g., triethylamine).

      Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to prevent side reactions.

  • Coupling with Nicotinamide

      Starting Materials: The bromophenyl sulfonyl intermediate and nicotinamide.

      Reaction Conditions: This step often requires a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylbutan-2-yl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The bromine atom in the bromophenyl group can be substituted by nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium azide (NaN₃) in polar aprotic solvents.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may act as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonyl and nicotinamide groups on biological systems.

    Industrial Applications: Its unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the nicotinamide moiety may mimic natural substrates or inhibitors, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-((4-chlorophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.

    6-((4-methylphenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but with a methyl group instead of bromine.

    6-((4-fluorophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in 6-((4-bromophenyl)sulfonyl)-N-(4-phenylbutan-2-yl)nicotinamide can significantly influence its reactivity and interaction with biological targets compared to its analogs. Bromine’s larger atomic size and different electronic properties can lead to unique binding affinities and reaction pathways.

Properties

IUPAC Name

6-(4-bromophenyl)sulfonyl-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-16(7-8-17-5-3-2-4-6-17)25-22(26)18-9-14-21(24-15-18)29(27,28)20-12-10-19(23)11-13-20/h2-6,9-16H,7-8H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWZVALDEMQZMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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